molecular formula C25H26BrN3O4S2 B14806523 N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-(2-bromo-4-ethylphenoxy)acetamide

N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-(2-bromo-4-ethylphenoxy)acetamide

Cat. No.: B14806523
M. Wt: 576.5 g/mol
InChI Key: MVXWDEQRCHFTOA-UHFFFAOYSA-N
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Description

N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a sulfonyl group, and a bromo-ethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzyl(methyl)amino group: This can be achieved by reacting benzylamine with methyl iodide under basic conditions.

    Introduction of the sulfonyl group: The benzyl(methyl)amino group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Formation of the phenylamino group: The sulfonylated benzyl(methyl)amino compound is then reacted with aniline to form the phenylamino group.

    Introduction of the carbonothioyl group: This step involves the reaction of the phenylamino compound with carbon disulfide and a suitable base.

    Formation of the bromo-ethylphenoxy group: The final step involves the reaction of the carbonothioyl compound with 2-bromo-4-ethylphenol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo-ethylphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-chloro-4-ethylphenoxy)acetamide
  • N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-fluoro-4-ethylphenoxy)acetamide

Uniqueness

N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-bromo-4-ethylphenoxy)acetamide is unique due to the presence of the bromo-ethylphenoxy group, which can impart distinct chemical and biological properties compared to its chloro or fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C25H26BrN3O4S2

Molecular Weight

576.5 g/mol

IUPAC Name

N-[[4-[benzyl(methyl)sulfamoyl]phenyl]carbamothioyl]-2-(2-bromo-4-ethylphenoxy)acetamide

InChI

InChI=1S/C25H26BrN3O4S2/c1-3-18-9-14-23(22(26)15-18)33-17-24(30)28-25(34)27-20-10-12-21(13-11-20)35(31,32)29(2)16-19-7-5-4-6-8-19/h4-15H,3,16-17H2,1-2H3,(H2,27,28,30,34)

InChI Key

MVXWDEQRCHFTOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)Br

Origin of Product

United States

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